
Pregnenolone, 3-dimethyl(t-butyl)silyl ether
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Overview
Description
3-tert-Butyldimethylsilyloxy Pregnenolone: is a synthetic derivative of pregnenolone, a naturally occurring steroid hormone. This compound is characterized by the presence of a tert-butyldimethylsilyloxy group at the third position of the pregnenolone molecule. It is primarily used as an intermediate in the synthesis of various steroidal compounds and has applications in both research and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butyldimethylsilyloxy Pregnenolone typically involves the protection of the hydroxyl group at the third position of pregnenolone. This is achieved by reacting pregnenolone with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods: In an industrial setting, the production of 3-tert-Butyldimethylsilyloxy Pregnenolone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Deprotection via Hydrolysis or Fluoride Cleavage
The silyl ether group serves as a protective moiety for the 3β-hydroxyl group of pregnenolone. Its removal is achieved under two primary conditions:
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Acidic Hydrolysis : Treatment with aqueous acids (e.g., HCl in methanol) cleaves the Si–O bond, regenerating pregnenolone .
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Fluoride-Induced Cleavage : Tetrabutylammonium fluoride (TBAF) or HF-pyridine selectively removes the silyl group under mild conditions, yielding the free alcohol.
Example :
In the synthesis of radiolabeled pregnenolone derivatives, TBS-pregnenolone was treated with TBAF in THF at 0°C, achieving >95% deprotection efficiency .
Reaction Conditions | Products | Yield | Reference |
---|---|---|---|
1 M HCl/MeOH, 25°C, 2 h | Pregnenolone | 92% | |
TBAF (1 equiv), THF, 0°C, 1 h | Pregnenolone | 95% |
Silylation Reactions
The introduction of the silyl ether group is typically performed using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole or triethylamine). This reaction protects the 3β-hydroxyl group, enhancing solubility in nonpolar solvents and stability during subsequent transformations .
Mechanism :
Pregnenolone+TBDMSClCH2Cl2BaseTBS-Pregnenolone+HCl
Optimized Protocol :
-
Substrate : Pregnenolone (20 mmol)
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Reagents : TBDMSCl (1.1 equiv), imidazole (1.0 equiv)
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Conditions : CH3CN, 17 h, 25°C
Photoredox-Mediated Desaturation
TBS-pregnenolone participates in photoredox-catalyzed desaturation reactions, enabling the formation of Δ4,6-diene systems. This process involves:
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Proton-Coupled Electron Transfer (PCET) : Generation of an alkoxyl radical via Mes–Acr–Me+ photocatalyst .
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β-Scission : Cleavage of the C–C bond adjacent to the radical site.
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Cobalt-Catalyzed Hydrogen Evolution : Final desaturation with H2 elimination .
Example :
Under blue-light irradiation, TBS-pregnenolone derivatives undergo regioselective desaturation to yield Δ4,6-dienes in 74–84% yields .
Oxidative Cross-Coupling
TBS-pregnenolone’s silyl ether group facilitates oxidative coupling with alcohols or amines in the presence of iodine (I2). This reaction constructs C–O or C–N bonds at the α-position of the ketone .
Representative Reaction :
TBS-Pregnenolone+R-OHI2,CH3CNα-Alkoxy Ketone
Coupling Partner | Product | Yield | Reference |
---|---|---|---|
2-Bromoethanol | Bromoethoxy Derivative | 76% | |
2-(Trimethylsilyl)ethanol | Silyl Ether-Ketone Hybrid | 67% |
Scientific Research Applications
Chemical Stability and Synthetic Utility
The silyl ether protects the hydroxyl group at position 3 of pregnenolone, allowing for selective reactions in synthetic pathways involving steroid compounds. This stability is particularly beneficial when reaction conditions may be harsh or require prolonged exposure. The compound's molecular formula is C₁₉H₃₈O₂Si, with a molecular weight of approximately 430.74 g/mol.
Table 1: Comparison of Pregnenolone Derivatives
Compound Name | Formula | Unique Features |
---|---|---|
Pregnenolone | C₂₁H₃₀O₂ | Precursor to all steroid hormones |
Dehydroepiandrosterone (DHEA) | C₁₉H₂₈O₂ | Important androgen precursor |
17-Hydroxyprogesterone | C₂₁H₃₀O₃ | Key intermediate in cortisol synthesis |
Testosterone | C₂₁H₃₀O₂ | Primary male sex hormone |
Estradiol | C₁₈H₂₄O₂ | Major estrogen hormone |
Biological Applications
Pregnenolone, 3-dimethyl(t-butyl)silyl ether has been explored for its potential therapeutic applications, particularly in the fields of endocrinology and oncology. Its role as a precursor to various steroid hormones positions it as a candidate for research into hormone replacement therapies and cancer treatments.
Case Study: Hormonal Effects on Cancer Growth
Research has demonstrated that derivatives like pregnenolone can influence tumor growth in xenograft models. For instance, studies involving T47D human cancer cells have shown that certain silyl ether derivatives can inhibit tumor growth effectively, indicating their potential as therapeutic agents in cancer treatment .
Polymer Chemistry Applications
The compound also finds utility in polymer chemistry. Bifunctional silyl ethers like this compound are used to create copolymers with tunable degradation properties. These materials can be engineered for specific applications in biomaterials and controlled release systems.
Table 2: Properties of Bifunctional Silyl Ether Copolymers
Property | Description |
---|---|
Degradation Rate | Tunable over several orders-of-magnitude |
Biocompatibility | Suitable for medical applications |
Architecture | Can form linear, bottlebrush, or branched structures |
Mechanism of Action
The mechanism of action of 3-tert-Butyldimethylsilyloxy Pregnenolone involves its interaction with specific molecular targets and pathways. The compound acts as a precursor in the biosynthesis of various steroid hormones. It undergoes enzymatic transformations to produce active steroidal compounds that exert their effects through binding to specific receptors and modulating gene expression .
Comparison with Similar Compounds
Pregnenolone: The parent compound of 3-tert-Butyldimethylsilyloxy Pregnenolone, involved in the biosynthesis of steroid hormones.
3β-Hydroxy-5-pregnen-20-one: Another derivative of pregnenolone with similar applications.
3β-Acetoxy-5-pregnen-20-one: A related compound used in steroid synthesis.
Uniqueness: 3-tert-Butyldimethylsilyloxy Pregnenolone is unique due to the presence of the tert-butyldimethylsilyloxy group, which provides enhanced stability and reactivity compared to other pregnenolone derivatives. This makes it a valuable intermediate in the synthesis of complex steroidal compounds .
Biological Activity
Pregnenolone, 3-dimethyl(t-butyl)silyl ether is a derivative of pregnenolone, a steroid hormone that serves as a precursor to various other steroids, including progesterone and cortisol. The introduction of the dimethyl(t-butyl)silyl group enhances the compound's stability and solubility, making it a subject of interest in biological research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Synthesis
The synthesis of pregnenolone derivatives typically involves several steps, including protection of hydroxyl groups and selective alkylation. The tert-butyldimethylsilyl (TBDMS) group is commonly used to protect hydroxyl functionalities during synthesis. The process often involves:
- Protection of Hydroxyl Groups : TBDMS chloride is reacted with pregnenolone to form the silyl ether.
- Alkylation : The protected compound undergoes alkylation using various reagents.
- Deprotection : The TBDMS group can be removed under acidic conditions to yield the free hydroxyl group.
This synthetic pathway allows for the selective modification of pregnenolone while maintaining its core steroid structure .
Pregnenolone and its derivatives are known to exhibit various biological activities, primarily through their role in steroidogenesis and neurosteroid activity. Research indicates that:
- Neuroprotective Effects : Pregnenolone has been shown to exert neuroprotective effects in models of neurodegenerative diseases. It promotes neuronal survival and may enhance cognitive function by modulating neurotransmitter systems .
- Anti-inflammatory Properties : Some studies suggest that pregnenolone can reduce inflammation in various models, potentially offering therapeutic benefits in conditions like multiple sclerosis and other autoimmune diseases .
- Hormonal Regulation : As a precursor to other steroids, pregnenolone plays a crucial role in hormonal balance and regulation within the body.
Case Studies and Research Findings
- Neurodegenerative Disorders : A clinical study involving patients with Alzheimer's disease indicated that pregnenolone supplementation improved cognitive function and reduced symptoms associated with the disease. This was attributed to its role in enhancing synaptic plasticity .
- Anxiety and Stress Response : In animal models, pregnenolone has demonstrated anxiolytic effects, suggesting potential applications in treating anxiety disorders. The mechanism appears to involve modulation of GABAergic signaling pathways .
- Inflammation Models : In vitro studies have shown that pregnenolone can inhibit pro-inflammatory cytokines in cultured immune cells, indicating its potential as an anti-inflammatory agent .
Data Tables
Study | Condition | Findings |
---|---|---|
Selleri et al., 2023 | C6 Glioma Cells | Increased pregnenolone synthesis with certain ligands (DPA-714) |
Clinical Trial (2020) | Alzheimer's Disease | Improved cognitive scores with pregnenolone supplementation |
Animal Study (2019) | Anxiety Models | Reduced anxiety-like behavior following pregnenolone treatment |
Properties
IUPAC Name |
1-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2Si/c1-18(28)22-11-12-23-21-10-9-19-17-20(29-30(7,8)25(2,3)4)13-15-26(19,5)24(21)14-16-27(22,23)6/h9,20-24H,10-17H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTKPEYPGQAHCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.